

The Discovery and Enduring Legacy of Pyrrole-2-Carboxylates: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 4-bromo-1H-pyrrole-2-	
Cat. No.:	carboxylate B125735	Get Quote
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Introduction: The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically significant molecules, including heme, chlorophyll, and vitamin B12.[1] Among its many derivatives, pyrrole-2-carboxylates and their parent acid represent a class of compounds with a rich history, diverse natural origins, and significant utility in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of pyrrole-2-carboxylates, tailored for researchers, scientists, and professionals in the field of drug development.

Chapter 1: Discovery and Natural Occurrence First Synthesis and Early History

Pyrrole-2-carboxylic acid, the parent compound of the carboxylate series, was first synthesized more than a century ago.[2] However, its recognition as a naturally occurring molecule is a more recent development.[2] The initial synthetic efforts laid the groundwork for the extensive exploration of pyrrole chemistry that would follow, driven by the discovery of the pyrrole nucleus in vital natural products. The development of robust synthetic methods, such as those named after Knorr, Paal, and Hantzsch, in the late 19th century, were pivotal in allowing chemists to access a wide array of substituted pyrroles, including the 2-carboxylate derivatives.[3][4][5][6] [7][8]

Discovery in Biological Systems







The history of pyrrole-2-carboxylic acid as a compound of biological origin began with its identification as a degradation product of sialic acids.[2] Later, it was recognized as a metabolic derivative resulting from the oxidation of D-hydroxyproline isomers by mammalian D-amino acid oxidase.[2] This enzymatic reaction produces an unstable intermediate, Δ '-pyrroline-4-hydroxy-2-carboxylic acid, which spontaneously dehydrates to form the aromatic pyrrole-2-carboxylic acid.[2] It has also been identified in the urine of rats and humans after the administration of D-isomers of hydroxyproline.[2]

Natural Sources of Pyrrole-2-Carboxylates

Derivatives of pyrrole-2-carboxylate are widely distributed in nature. They have been isolated from a vast range of organisms, including fungi, plants, bacteria, and marine sponges.[9][10] In many instances, these compounds are secondary metabolites that exhibit interesting physiological activities.[9][10] For example, the biocontrol agent Lysobacter sp. produces pyrrole-2-carboxylic acid, which appears to act as a signaling molecule in its interactions with fungi.[11]



Kingdom/Class	Organism Example	Specific Compound/Derivativ e	Reference
Bacteria	Streptomyces sp.	Pyrrole-2-carboxylic acid	[12]
Lysobacter sp. 3655	Pyrrole-2-carboxylic acid	[11]	
Fungi	Edible Mushrooms	Pyrrole-2- carboxaldehyde derivatives	[9]
Plants	Aegiceras corniculatum (Mangrove)	Pyrrole-2- carboxaldehyde derivatives	[9]
Cichorium intrybus L. (Chicory)	Pyrrole-2-C lactones	[9]	
Lycium chinense (Goji berry)	Various Pyrrole-2- carbaldehydes	[9]	_
Morus alba (White Mulberry)	Morroles B–F (Pyrrole alkaloids)	[9]	
Capparis spinosa (Caper bush)	Pyrrole-2-carboxylic acid	[12]	
Marine Sponges	Oscarella lobularis	3-alkyl-Pyrrole-2-C derivatives	[9]
Mycale phyllophia	5-pentadecyl-1H-Py- 2-C	[9]	
Mammals	Human, Rat	Pyrrole-2-carboxylate (from metabolism)	[2]

Chapter 2: Key Synthetic Methodologies



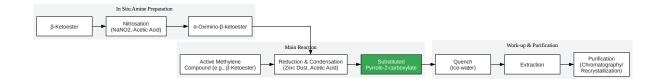
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Three classical name reactions are particularly important for the preparation of pyrrole-2-carboxylates: the Knorr, Paal-Knorr, and Hantzsch syntheses.

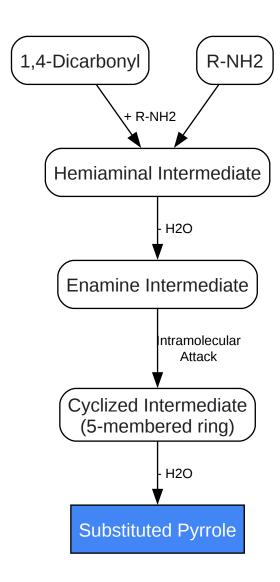
The Knorr Pyrrole Synthesis

The Knorr synthesis is a versatile and widely used method for preparing substituted pyrroles.[3] It involves the condensation of an α -amino-ketone with a β -ketoester or another compound containing an electron-withdrawing group alpha to a carbonyl group.[3] Since α -amino-ketones are prone to self-condensation, they are typically generated in situ from an α -oximino-ketone by reduction with zinc in acetic acid.[3]

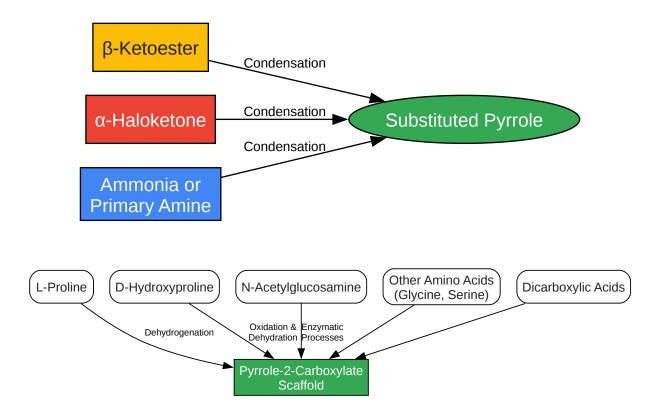
Diagram: Knorr Pyrrole Synthesis Workflow











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